N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions, the use of isonicotinoyl chloride, and derivatization processes to introduce specific functional groups or to form complexes with metals such as palladium and platinum. For instance, N-(2-nitroxyethyl)isonicotinamide was synthesized through the reaction of isonicotinoyl chloride with 2-nitroxyethylamine, demonstrating a method that might be adaptable for synthesizing the compound (Fedorov et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through techniques such as X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within a molecule. This type of analysis is critical for understanding the 3D conformation and potential reactivity of the compound (Fedorov et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving isonicotinamide derivatives can lead to the formation of complexes with metals such as Pd(II) and Pt(II), which have been explored for their potential as antitumor agents. This illustrates the reactive versatility of isonicotinamide derivatives and their ability to interact with various chemical entities under different conditions (Fedorov et al., 2001).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h4,7-10H,1-3,5-6,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGACQLRADBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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